molecular formula C18H17N3O6 B12452633 2-(2,4-Dimethylphenoxy)-N'-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide CAS No. 5845-09-0

2-(2,4-Dimethylphenoxy)-N'-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide

Cat. No.: B12452633
CAS No.: 5845-09-0
M. Wt: 371.3 g/mol
InChI Key: DKCLQLFZKQFJSZ-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)-N’-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenoxy)-N’-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Hydrazide: The initial step involves the reaction of 2-(2,4-dimethylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then reacted with 6-nitro-2H-1,3-benzodioxol-5-carbaldehyde under acidic conditions to form the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the hydrazide moiety.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

    Oxidation: Products include carboxylic acids and quinones.

    Reduction: Products include amines and hydroxylamines.

    Substitution: Products include halogenated and nitrated derivatives.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)-N’-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide has several research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Antimicrobial Activity: It disrupts bacterial cell walls and inhibits essential enzymes.

    Anticancer Activity: It induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.

    Enzyme Inhibition: It binds to the active sites of enzymes, preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylphenoxy)acetic acid: A precursor in the synthesis of the target compound.

    6-Nitro-2H-1,3-benzodioxol-5-carbaldehyde: Another precursor used in the condensation reaction.

    N’-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide: A structurally similar compound with slight variations in functional groups.

Uniqueness

2-(2,4-Dimethylphenoxy)-N’-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide is unique due to its combination of aromatic rings and functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

5845-09-0

Molecular Formula

C18H17N3O6

Molecular Weight

371.3 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide

InChI

InChI=1S/C18H17N3O6/c1-11-3-4-15(12(2)5-11)25-9-18(22)20-19-8-13-6-16-17(27-10-26-16)7-14(13)21(23)24/h3-8H,9-10H2,1-2H3,(H,20,22)

InChI Key

DKCLQLFZKQFJSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C

Origin of Product

United States

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